Ethyl 3-hydroxy-2-methyldec-8-enoate
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Overview
Description
Ethyl 3-hydroxy-2-methyldec-8-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxy group, a methyl group, and a double bond in its structure, making it a versatile molecule in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-methyldec-8-enoate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxy-2-methyldec-8-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methyldec-8-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: 3-oxo-2-methyldec-8-enoic acid.
Reduction: 3-hydroxy-2-methyldec-8-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2-methyldec-8-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-methyldec-8-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl butanoate: Known for its pineapple-like smell, used in perfumes and flavorings.
Uniqueness
Ethyl 3-hydroxy-2-methyldec-8-enoate is unique due to its combination of a hydroxy group, a methyl group, and a double bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
263769-04-6 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methyldec-8-enoate |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(14)11(3)13(15)16-5-2/h4,6,11-12,14H,5,7-10H2,1-3H3 |
InChI Key |
JSSCACSDAKFMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(CCCCC=CC)O |
Origin of Product |
United States |
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